molecular formula C25H48N6O8 B1203445 去铁胺 CAS No. 70-51-9

去铁胺

货号 B1203445
CAS 编号: 70-51-9
分子量: 560.7 g/mol
InChI 键: UBQYURCVBFRUQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Deferoxamine is centered around its ability to bind iron and other metal ions. It features three bidentate hydroxamic functional groups, which are key to its metal binding ability. This structure allows the formation of stable complexes with many transition, lanthanoid, and actinoid metal ions (Bellotti & Remelli, 2021).

Molecular Structure Analysis

Deferoxamine B's molecular structure is characterized by its three hydroxamic functional groups, which are central to its metal binding ability. These functional groups enable the formation of stable complexes with various metal ions, making it highly versatile and suitable for several applications (Bellotti & Remelli, 2021).

Chemical Reactions and Properties

Deferoxamine acts as a potent inhibitor of DNA synthesis in human lymphocytes and leukaemic cell populations, affecting the S phase of the cell proliferation cycle. Its binding of iron likely inhibits ribonucleotide reductase activity, thereby impacting cell proliferation (Lederman et al., 1984; Foa et al., 2009).

Physical Properties Analysis

Deferoxamine demonstrates significant antioxidant capabilities, which are independent of its iron-chelating properties. This aspect makes it a potential modulator of oxidative stress involved in inflammation response, showing its versatility beyond just iron chelation (Holden & Nair, 2019).

Chemical Properties Analysis

The chemical properties of Deferoxamine are highlighted by its ability to produce nitric oxide under certain conditions, which offers new insight into some of its clinical side effects, such as hypotension. This property is seen when it is used as an iron chelator and hypoxia-mimetic agent in both in vivo and in vitro research (Mukosera et al., 2020).

科学研究应用

  1. 淋巴细胞增殖抑制剂:去铁胺被发现是人类B和T淋巴细胞DNA合成的有效抑制剂,其效果可通过添加铁而逆转。它降低了脱氧核糖核苷三磷酸的细胞内水平,类似于羟基脲,并可能抑制核糖核苷酸还原酶活性,从而阻止细胞增殖。这一特性表明了其在实验和治疗应用中的潜在价值 (Lederman et al., 1984)

  2. 减少脑损伤:研究表明,去铁胺能够减少猪仔在颅内出血(ICH)后的脑损伤。它降低了铁积累、白质损伤和脑细胞死亡,表明其对ICH的治疗潜力 (Gu et al., 2009)

  3. 治疗白血病的潜力:去铁胺在人类白血病细胞中作为DNA合成和增殖的有效抑制剂,表明其在白血病化疗中可能发挥作用 (Foa et al., 2009)

  4. 治疗铁过载:去铁胺是一种众所周知的螯合铁剂,用于治疗急性铁中毒和多次输血引起的慢性铁过载。它结合亚铁离子形成稳定的复合物,在慢性肾脏疾病(CKD)中有效治疗症状性铝中毒 (Clajus et al., 2007)

  5. 耳毒性研究:虽然用作慢性铁过载的螯合剂,但其潜在的耳毒性副作用已经得到研究。研究发现,长期接受治疗的动物中耳蜗功能或形态没有显著变化,尽管急性治疗可能导致耳蜗反应阈值升高 (Shirane & Harrison, 1987)

  6. 调节炎症反应:去铁胺被发现能够减少与脊髓损伤相关的炎症和组织损伤的发展。它减少了GFAP免疫反应性、中性粒细胞浸润、NF-κB活化和细胞凋亡,有助于恢复肢体功能 (Paterniti et al., 2010)

  7. 血管生成和抗氧化性能:最近的研究突出了去铁胺在缺血、伤口愈合和骨再生中的血管生成特性,以及其独立于螯合铁性能的抗氧化能力。这些特性使其成为促进伤口愈合和增强体内生物材料组织整合的潜在生物活性分子 (Holden & Nair, 2019)

安全和危害

Deferoxamine is generally safe but can cause side effects such as pain at the site of injection, diarrhea, vomiting, fever, hearing loss, and eye problems . Severe allergic reactions including anaphylaxis and low blood pressure may occur . It is unclear if use during pregnancy or breastfeeding is safe for the baby .

未来方向

Recent research with deferoxamine shows significant promise as a potential treatment for chronic, radiation-induced soft tissue injury . With a well-established safety profile, and now a strong foundation of basic scientific research that supports its potential use in chronic wounds and radiation-induced fibrosis (RIF), the next steps required for deferoxamine to achieve FDA marketing approval will include large animal studies and, if those prove successful, human clinical trials .

属性

IUPAC Name

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N6O8/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQYURCVBFRUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022887
Record name Deferoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deferoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.90e-02 g/L
Record name Deferoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00746
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deferoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Deferoxamine works in treating iron toxicity by binding trivalent (ferric) iron (for which it has a strong affinity), forming ferrioxamine, a stable complex which is eliminated via the kidneys. 100 mg of deferoxamine is capable of binding approximately 8.5 mg of trivalent (ferric) iron. Deferoxamine works in treating aluminum toxicity by binding to tissue-bound aluminum to form aluminoxamine, a stable, water-soluble complex. The formation of aluminoxamine increases blood concentrations of aluminum, resulting in an increased concentration gradient between the blood and dialysate, boosting the removal of aluminum during dialysis. 100 mg of deferoxamine is capable of binding approximately 4.1 mg of aluminum., DEFEROXAMINE HAS...REMARKABLY HIGH AFFINITY FOR FERRIC IRON... IT...COMPETES FOR IRON OF FERRITIN & HEMOSIDERIN, BUT IT REMOVES ONLY SMALL AMOUNT OF IRON OF TRANSFERRIN. ... GIVEN ORALLY, DEFEROXAMINE BINDS IRON IN LUMEN OF BOWEL & RENDERS THE METAL NONABSORBABLE., IT READILY COMPLEXES WITH FERRIC ION TO FORM FERRIOXAMINE, COLORED, STABLE, WATER-SOL CHELATE; IT ALSO HAS LIMITED AFFINITY FOR FERROUS ION. /MESYLATE/
Record name Deferoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00746
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DESFERRIOXAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3311
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Deferoxamine

CAS RN

70-51-9
Record name Deferoxamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deferoxamine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deferoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00746
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name deferoxamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527604
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Deferoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deferoxamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEFEROXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J06Y7MXW4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DESFERRIOXAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3311
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Deferoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

MP: 138-140 °C /MONOHYDRATE/; 172-175 °C /HYDROCHLORIDE/; 148-149 °C /METHANESULFONATE/, MP: 180-182 °C /N-ACETYL DERIV/, 138 - 140 °C
Record name Deferoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00746
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DESFERRIOXAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3311
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Deferoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Following a procedure analogous to that of Example 1, butane-1-sulphonic acid and desferrioxamine-B are reacted to give the butane-1-sulphonate salt of desferrioxamine-B.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Following a procedure analogous to that of Example 1, hexane-1-sulphonic acid and desferrioxamine-B are reacted to give the hexane-1-sulphonate salt of desferrioxamine-B. Mp 138° C. C31H62O11N6S Calcd C: 51.22%, H: 8.60%, N: 11.56%, S: 4.41%; Found C: 51.04%, H: 8.50%, N: 11.40%, S: 4.19%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Following a procedure analogous to that of Example 1, dodecane-1-sulphonic acid and desferrioxamine-B are reacted to give the dodecane-1-sulphonate salt of desferrioxamine-B, Mp 151° C. C37H74O11N6S Calcd C: 54.79%, H: 9.20%, N: 10.36%, S: 3.95%; Found C: 54.74%, H: 9.15%, N: 10.21%, S: 4.07%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Following a procedure analogous to that of Example 1, octane-1-sulphonic acid and desferrioxamine-B are reacted to give the octane-1-sulphonate salt of desferrioxamine-B. Mp 144° C. C33H66O11 N6S Calcd C: 52.50%, H:8.81%, N:11.13%, S:4.25%; Found C: 52.43%, H:8.75%, N:11.16%, S:4.18%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deferoxamine
Reactant of Route 2
Deferoxamine
Reactant of Route 3
Deferoxamine
Reactant of Route 4
Reactant of Route 4
Deferoxamine
Reactant of Route 5
Reactant of Route 5
Deferoxamine
Reactant of Route 6
Reactant of Route 6
Deferoxamine

Citations

For This Compound
55,700
Citations
JB Porter - Seminars in hematology, 2001 - Elsevier
Despite the clinical use of deferoxamine for more than a quarter of a century, pharmacokinetic studies are few and have not been performed explicitly in patients with sickle cell disorders…
Number of citations: 84 www.sciencedirect.com
D Bellotti, M Remelli - Molecules, 2021 - mdpi.com
Deferoxamine B is an outstanding molecule which has been … hydroxamic functional groups of deferoxamine B are the … than 20 different metal complexes of deferoxamine b have been …
Number of citations: 52 www.mdpi.com
A Donfrancesco, G Deb, L De Sio, R Cozza… - Acta …, 1996 - karger.com
Several studies are consistent with the hypothesis that available iron may have some role in promoting tumor cell growth with different biological mechanisms. For this reason, several …
Number of citations: 66 karger.com
GM Brittenham, PM Griffith, AW Nienhuis… - … England Journal of …, 1994 - Mass Medical Soc
Background To determine whether deferoxamine prevents the complications of transfusional iron overload in thalassemia major, we evaluated 59 patients (30 were female and 29 male…
Number of citations: 041 www.nejm.org
J Velasquez, AA Wray - 2020 - europepmc.org
… Deferoxamine is a medication used in Iron and aluminum toxicity. It is in the chelator class … of action, and contraindications for deferoxamine as a chelator in the management of patients …
Number of citations: 21 europepmc.org
…, S Sokol, Deferoxamine Retinopathy Study Group - Ophthalmology, 2002 - Elsevier
… a history of visual loss while using deferoxamine or showed ophthalmoscopic, fluorescein angiographic, or electrophysiologic findings attributable to deferoxamine use. A criterion for …
Number of citations: 108 www.sciencedirect.com
P Cutler - Diabetes, 1989 - Am Diabetes Assoc
Serum ferritin and diabetes control were evaluated in 18 White patients with poorly controlled type II (noninsulin-dependent) diabetes who had no known causes of iron-storage disorder…
Number of citations: 187 diabetesjournals.org
RD Propper, B Cooper, RR Rufo… - … England Journal of …, 1977 - Mass Medical Soc
… in iron excretion in patients receiving deferoxamine, 14 … intravenous administration of deferoxamine markedly enhances … chronic subcutaneous deferoxamine administration is both …
Number of citations: 439 www.nejm.org
A Donfrancesco, G Deb, C Dominici, D Pileggi… - Cancer Research, 1990 - AACR
… A phase II trial of a single 5-day course of deferoxamine in 9 patients with neuroblastomas … We conclude that deferoxamine given as an 8-h iv infusion daily for 5 days at ISO mg/kg/day …
Number of citations: 246 aacrjournals.org
HM Lederman, A Cohen, JW Lee, MH Freedman… - 1984 - ashpublications.org
Deferoxamine is widely used therapeutically as a chelator of ferric ion in disorders of iron overload. This study demonstrates that this drug is a potent inhibitor of DNA synthesis by …
Number of citations: 344 ashpublications.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。